molecular formula C6H10N4O2 B1377812 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide CAS No. 1394041-62-3

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B1377812
M. Wt: 170.17 g/mol
InChI Key: YYMPVUCUGGRPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted at the 3-position with a 2-aminopropan-2-yl group and at the 5-position with a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, which is a heterocyclic ring. The 2-aminopropan-2-yl group would add a basic character to the molecule due to the presence of the amine group, while the carboxamide group would add both basic and acidic characters due to the presence of the amide group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine group in the 2-aminopropan-2-yl group could potentially participate in acid-base reactions. The carboxamide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .

Scientific Research Applications

Energetic Materials Synthesis

Compounds based on 1,2,4-oxadiazole derivatives, including structures related to 3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide, have been synthesized and characterized for applications as insensitive energetic materials. Research shows that these compounds possess moderate thermal stabilities and are insensitive towards impact and friction, with detonation performances superior to traditional explosives like TNT (Yu et al., 2017).

Medicinal Chemistry

In the realm of medicinal chemistry, the oxadiazole ring has found application due to its presence in compounds exhibiting various biological activities. For instance, derivatives have been explored for their potential as antimicrobial agents (Jadhav et al., 2017) and enzyme inhibitors, with some demonstrating moderate dual inhibition of acetyl- and butyrylcholinesterase, which are targets for treating conditions such as dementias and myasthenia gravis (Pflégr et al., 2022).

Energetic Compounds and Detonation Studies

Energetic compounds containing oxadiazole rings have been evaluated for their thermal stabilities, sensitivity values, and detonation performance, with some materials found comparable to RDX, indicating their potential in the development of advanced explosives (Tang et al., 2015).

Novel Synthetic Methods

New synthetic routes have been developed to prepare 1,2,4-oxadiazole-3-carboxamide derivatives, significantly contributing to pharmaceutical chemistry by providing methods with high yields, reduced acid use, and at ambient temperatures, showcasing an advancement in the synthesis of compounds containing the 1,2,4-oxadiazole ring (Du et al., 2021).

Antineoplastic and Bioisosterism Studies

The oxadiazole framework has been incorporated into new compounds for antineoplastic evaluation and bioisosterism studies, indicating the utility of oxadiazole rings in drug development for chemotherapy with reduced side effects. Despite some compounds showing low activity against certain tumor cell lines, molecular docking studies suggest potential mechanisms of action, such as inhibition of tubulin polymerization (Santos et al., 2021).

Future Directions

The study of oxadiazole derivatives is an active area of research due to their potential biological activities. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activities, and evaluate their potential as therapeutic agents .

properties

IUPAC Name

3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-6(2,8)5-9-4(3(7)11)12-10-5/h8H2,1-2H3,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMPVUCUGGRPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide

CAS RN

1394041-62-3
Record name 3-(2-aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
3-(2-Aminopropan-2-yl)-1,2,4-oxadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.